molecular formula C8H13ClO B13256134 5-Chloro-2,2,4-trimethylpent-4-enal

5-Chloro-2,2,4-trimethylpent-4-enal

Cat. No.: B13256134
M. Wt: 160.64 g/mol
InChI Key: PZYPIYNEZLLZIN-FNORWQNLSA-N
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Description

5-Chloro-2,2,4-trimethylpent-4-enal is an organic compound with the molecular formula C8H13ClO and a molecular weight of 160.64 g/mol It is characterized by the presence of a chlorine atom, three methyl groups, and an aldehyde group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2,4-trimethylpent-4-enal typically involves the chlorination of 2,2,4-trimethylpent-4-enal. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2,4-trimethylpent-4-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,2,4-trimethylpent-4-enal has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,4-trimethylpent-4-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpent-4-enal: Lacks the chlorine atom, resulting in different reactivity and properties.

    5-Bromo-2,2,4-trimethylpent-4-enal: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.

    5-Chloro-2,2,4-trimethylpentanoic acid: The oxidized form of 5-Chloro-2,2,4-trimethylpent-4-enal.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an aldehyde group on a pentene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

(E)-5-chloro-2,2,4-trimethylpent-4-enal

InChI

InChI=1S/C8H13ClO/c1-7(5-9)4-8(2,3)6-10/h5-6H,4H2,1-3H3/b7-5+

InChI Key

PZYPIYNEZLLZIN-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\Cl)/CC(C)(C)C=O

Canonical SMILES

CC(=CCl)CC(C)(C)C=O

Origin of Product

United States

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